Cas no 1536766-92-3 (1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine)

1,1-Difluoro-2-(naphthalen-2-yl)propan-2-amine is a fluorinated amine derivative featuring a naphthalene core, which confers aromatic stability and potential for π-π interactions. The presence of two fluorine atoms adjacent to the amine group enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its structural motif is particularly useful for modulating lipophilicity and metabolic stability in drug design. The compound’s rigid naphthalene scaffold also allows for precise spatial orientation in molecular recognition applications. Suitable for further functionalization, it serves as a versatile building block in the development of bioactive molecules and advanced materials.
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine structure
1536766-92-3 structure
Product name:1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
CAS No:1536766-92-3
MF:C13H13F2N
Molecular Weight:221.24583029747
CID:5972327
PubChem ID:80605721

1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-(naphthalen-6-yl)propan-2-amine
    • 2-Naphthalenemethanamine, α-(difluoromethyl)-α-methyl-
    • 1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
    • 1536766-92-3
    • EN300-1932515
    • AKOS019172208
    • インチ: 1S/C13H13F2N/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,16H2,1H3
    • InChIKey: WGLPBCFJJDLIMT-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1C(C(F)F)(C)N

計算された属性

  • 精确分子量: 221.10160574g/mol
  • 同位素质量: 221.10160574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3.1

じっけんとくせい

  • 密度みつど: 1.172±0.06 g/cm3(Predicted)
  • Boiling Point: 342.2±42.0 °C(Predicted)
  • 酸度系数(pKa): 6.17±0.50(Predicted)

1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1932515-1.0g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
1g
$1543.0 2023-05-27
Enamine
EN300-1932515-0.1g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
0.1g
$804.0 2023-09-17
Enamine
EN300-1932515-0.05g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
0.05g
$768.0 2023-09-17
Enamine
EN300-1932515-1g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
1g
$914.0 2023-09-17
Enamine
EN300-1932515-5g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
5g
$2650.0 2023-09-17
Enamine
EN300-1932515-0.5g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
0.5g
$877.0 2023-09-17
Enamine
EN300-1932515-5.0g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
5g
$4475.0 2023-05-27
Enamine
EN300-1932515-0.25g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
0.25g
$840.0 2023-09-17
Enamine
EN300-1932515-2.5g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
2.5g
$1791.0 2023-09-17
Enamine
EN300-1932515-10.0g
1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine
1536766-92-3
10g
$6635.0 2023-05-27

1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine 関連文献

1,1-difluoro-2-(naphthalen-2-yl)propan-2-amineに関する追加情報

1,1-Difluoro-2-(Naphthalen-2-Yl)Propan-2-Amine: A Comprehensive Overview

1,1-Difluoro-2-(Naphthalen-2-Yl)Propan-2-Amine, also known by its CAS number CAS No. 1536766-92-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. Recent studies have highlighted its role in the synthesis of bioactive molecules and its ability to serve as a versatile building block in organic synthesis.

The molecular structure of 1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine consists of a naphthalene ring system attached to a substituted propanamine moiety with two fluorine atoms at the 1-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for further functionalization. Researchers have explored its use in the development of novel pharmaceutical agents, particularly in the context of targeting specific biological pathways.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of CAS No. 1536766-92-3. One notable approach involves the use of transition metal-catalyzed coupling reactions, which allow for precise control over the regiochemistry and stereochemistry of the product. These methods have significantly enhanced the scalability and reproducibility of the synthesis process, making it more accessible for large-scale production.

In terms of applications, 1,1-difluoro-2-(naphthalen-2-yl)propan-2-amine has shown promise in the field of medicinal chemistry. Its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, facilitating the construction of complex molecular architectures with high enantioselectivity. Additionally, its fluorinated substituents contribute to enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability.

The integration of computational chemistry techniques has further deepened our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various biological targets, suggesting its utility in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

Moreover, recent research has explored the use of CAS No. 1536766-92-based compounds in materials science applications. Their unique electronic properties make them candidates for advanced materials such as organic semiconductors and optoelectronic devices. Ongoing studies are focused on optimizing their performance under various conditions to unlock their full potential in these areas.

In conclusion, 1,1-difluoro-2-(naphthalen- naphthalen-)propanamine) is a multifaceted compound with diverse applications across multiple disciplines. Its structural versatility and unique chemical properties position it as a valuable tool for researchers seeking innovative solutions in drug development and materials science.

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